molecular formula C19H17N5O3 B2841575 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acrylamide CAS No. 941999-95-7

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acrylamide

Cat. No. B2841575
CAS RN: 941999-95-7
M. Wt: 363.377
InChI Key: LKVYTMBTLHHQFT-UITAMQMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several functional groups including an acrylamide group, a benzo[d][1,3]dioxol-5-yl group (which is a component of many bioactive compounds), a p-tolyl group (a derivative of toluene), and a tetrazol-5-yl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzo[d][1,3]dioxol-5-yl group is a fused ring system, and the tetrazole ring is a five-membered ring containing four nitrogen atoms .

Scientific Research Applications

Polymer Science and Polymerization Techniques

  • Controlled Radical Polymerization: Research by Mori, Sutoh, and Endo (2005) demonstrates the synthesis of homopolymers using a monosubstituted acrylamide via reversible addition−fragmentation chain transfer (RAFT) polymerization. This technique allows for controlled molecular weights and polydispersities in polymers, showcasing the versatility of acrylamide derivatives in designing polymers with desired properties Mori, Sutoh, & Endo, 2005.

Medicinal Chemistry and Biological Activity

  • Synthesis and Antimicrobial Activity: A study by Rajanarendar, Ramu, Reddy, and Shaik (2008) explores the synthesis of novel isoxazolyl benzoimidazolyl benzamides, acrylamides, and propionamides, evaluating their antimicrobial activities against various pathogens. This research highlights the potential of acrylamide derivatives in developing new antimicrobial agents Rajanarendar et al., 2008.

Materials Science and Supramolecular Chemistry

  • Supramolecular Copper(II) Polymeric Complexes: El-Sonbati, Diab, Morgan, and Balboula (2018) detail the preparation and characterization of polymeric complexes with a novel ligand, showcasing its application in creating materials with potential uses in cancer treatment targeting through molecular docking studies. This study underscores the role of acrylamide derivatives in the development of materials with biomedical applications El-Sonbati et al., 2018.

Photopolymerization and Material Properties

  • Photopolymerization Initiatives: Delzenne, Laridon, and Peeters (1970) report on the photolysis and polymerization of acryl derivatives initiated by O-acyloximes, contributing to the understanding of photopolymerization processes and the synthesis of materials with tailored properties through controlled polymerization methods Delzenne, Laridon, & Peeters, 1970.

properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3/c1-13-2-6-15(7-3-13)24-18(21-22-23-24)11-20-19(25)9-5-14-4-8-16-17(10-14)27-12-26-16/h2-10H,11-12H2,1H3,(H,20,25)/b9-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKVYTMBTLHHQFT-UITAMQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)/C=C\C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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